1-Methyl-5-trifluoromethylbenzimidazole
Overview
Description
1-Methyl-5-trifluoromethylbenzimidazole is a heterocyclic aromatic compound characterized by a six-membered benzene ring fused to a five-membered imidazole ring. The compound is notable for its trifluoromethyl group at the 5-position and a methyl group at the 1-position. This unique structure imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-trifluoromethylbenzimidazole can be synthesized through several methodsAnother method includes the cyclization of N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine using formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and introduction of functional groups .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-trifluoromethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Methyl-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for its potential to inhibit specific enzymes.
Industry: It is utilized in the development of agrochemicals and materials science for its stability and reactivity
Mechanism of Action
The mechanism of action of 1-Methyl-5-trifluoromethylbenzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the methyl and trifluoromethyl groups.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position.
5-Trifluoromethylbenzimidazole: Similar structure but without the methyl group at the 1-position.
Uniqueness: 1-Methyl-5-trifluoromethylbenzimidazole is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These modifications make it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-5-13-7-4-6(9(10,11)12)2-3-8(7)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMXBWXWQILZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617690 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-66-2 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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